molecular formula C18H13F3N2O2 B5664824 4-methoxy-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol

4-methoxy-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol

Cat. No. B5664824
M. Wt: 346.3 g/mol
InChI Key: FRQKOWGQFVARTL-UHFFFAOYSA-N
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Description

This compound, along with similar molecules, has been synthesized and characterized to explore their structural and physical properties. Research has focused on understanding their molecular structures, synthesis methodologies, chemical and physical properties, and potential applications in various fields excluding pharmacological aspects.

Synthesis Analysis

The synthesis of related compounds involves complex organic synthesis routes, often starting from basic aromatic compounds or pyrimidine derivatives. These processes may include steps like methoxylation, trifluoromethylation, and coupling reactions to introduce the phenyl and pyrimidine groups (Mao, Hu, Wang, Du, & Xu, 2015).

Molecular Structure Analysis

X-ray crystallography has been widely used to determine the molecular structures of these compounds, revealing complex interactions like hydrogen bonding and molecular packing in the crystal lattice. The molecular geometry, including bond lengths and angles, provides insights into the stability and reactivity of the compound (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation and docking reactions. Studies have explored their reactivity towards different reagents and conditions, leading to the formation of novel compounds with potential biological and industrial applications (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, have been extensively studied. These characteristics are crucial for determining the compound's suitability for specific applications, including material science and organic synthesis (Akkurt et al., 2003).

Chemical Properties Analysis

Research has focused on understanding the electronic structure, including HOMO-LUMO gap, molecular electrostatic potential, and intramolecular charge transfer. These properties are vital for predicting the reactivity and stability of the compound under different chemical environments (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

4-methoxy-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-25-12-7-8-15(24)13(9-12)14-10-16(18(19,20)21)23-17(22-14)11-5-3-2-4-6-11/h2-10,24H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQKOWGQFVARTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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